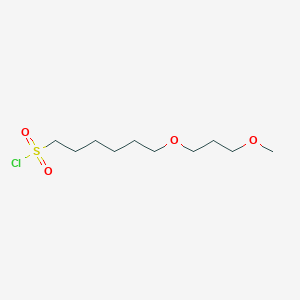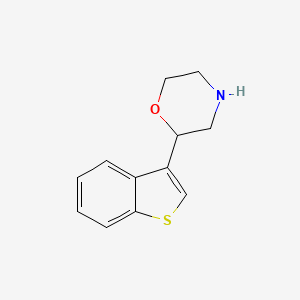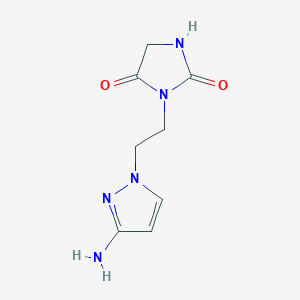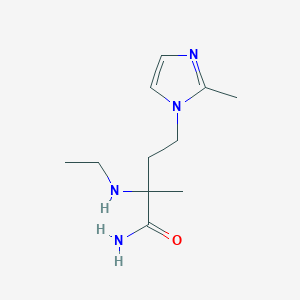![molecular formula C13H18N2O2 B13524215 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine is a chemical compound that features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
Méthodes De Préparation
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-5-ol and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like butanone.
Purification: The product is purified using column chromatography with a suitable eluent, such as a mixture of ethyl acetate and petroleum ether.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Applications De Recherche Scientifique
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound acts as a partial agonist at 5-HT1 and 5-HT2C receptors, making it a potential candidate for the development of drugs targeting these receptors.
Biological Studies: It is used in studies related to neurotransmitter modulation and behavior, particularly in the context of antiaggressive behavior.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine involves its interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, leading to the modulation of serotonin levels in the brain. This interaction results in various physiological effects, including reduced aggression and altered neurotransmitter levels .
Comparaison Avec Des Composés Similaires
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine can be compared with other similar compounds, such as:
Eltoprazine: Another piperazine derivative that acts as a 5-HT1A/1B receptor agonist.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: A related compound with similar structural features but different functional groups.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazine |
InChI |
InChI=1S/C13H18N2O2/c1-2-11(10-15-6-4-14-5-7-15)13-12(3-1)16-8-9-17-13/h1-3,14H,4-10H2 |
Clé InChI |
JYJGBZCNPXLNMA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C3C(=CC=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)

![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)


![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)

![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)
